Benexate

描述

Benexate is a pharmaceutical compound primarily used as an anti-ulcer agent in the treatment of acid-related disorders. It is unique due to its inability to form salts that are both non-bitter and soluble . The compound is known for its defensive effects on the gastric mucosa, promoting prostaglandin synthesis, protein secretion, and improved blood flow to the gastrointestinal tract .

作用机制

苯尼考特的作用机制包括促进胃肠道的前列腺素合成、蛋白质分泌和血流刺激 。这些作用有助于保护胃粘膜免受与酸相关的疾病造成的损害。 苯尼考特还调节胃溃疡中的NO合成和细胞因子表达 。

生化分析

Biochemical Properties

Benexate plays a significant role in biochemical reactions related to the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with prostaglandin synthase, an enzyme responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation and the protection of the stomach lining. This compound enhances the activity of prostaglandin synthase, leading to increased prostaglandin levels, which help in protecting the gastric mucosa .

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It promotes the secretion of protective proteins and enhances blood flow to the stomach lining . This results in improved healing of gastric ulcers. This compound also affects cell signaling pathways by modulating the synthesis of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes . Additionally, this compound influences gene expression by upregulating the expression of genes involved in the production of protective proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to prostaglandin synthase, enhancing its activity and leading to increased prostaglandin synthesis . This binding interaction is crucial for the protective effects of this compound on the gastric mucosa. This compound also modulates the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide . By enhancing nitric oxide synthesis, this compound promotes blood flow and reduces inflammation in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound continues to exert its protective effects on the gastric mucosa over extended periods . In in vitro studies, this compound has been shown to maintain its activity and stability, ensuring consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes the healing of gastric ulcers without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and potential liver toxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways in the body. It interacts with enzymes such as prostaglandin synthase and nitric oxide synthase, influencing the synthesis of prostaglandins and nitric oxide . These interactions play a crucial role in the protective effects of this compound on the gastric mucosa. Additionally, this compound affects metabolic flux by modulating the levels of various metabolites involved in the healing of gastric ulcers .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the gastric mucosa, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its therapeutic efficacy in treating gastric ulcers .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastric mucosa . It targets specific compartments and organelles involved in the healing of gastric ulcers. Post-translational modifications and targeting signals direct this compound to these specific locations, ensuring its activity and function . The precise localization of this compound within the cells is essential for its protective effects on the gastric mucosa .

准备方法

合成路线及反应条件

苯尼考特可以通过一系列化学反应合成,这些反应涉及苯甲酸衍生物的酯化反应。苯尼考特糖精一水合物和苯尼考特环己胺盐的制备涉及晶体工程方法。 这些新型盐是使用人造甜味剂作为盐共形成剂制成的,这也解决了该药物的苦味 。

工业生产方法

苯尼考特的工业生产涉及使用先进的结晶技术来提高其溶解度和溶解速率。 通过单晶X射线结构分析,可以获得新型盐,例如苯尼考特糖精一水合物和苯尼考特环己胺盐 。

化学反应分析

反应类型

苯尼考特经历各种化学反应,包括酯化和水解。酯化过程涉及苯甲酸衍生物与醇反应生成酯。苯尼考特的水解可在酸性或碱性条件下发生,导致形成苯甲酸和醇衍生物。

常用试剂和条件

酯化: 苯甲酸衍生物、醇和酸催化剂。

水解: 酸性或碱性条件、水。

主要形成的产物

酯化: 苯尼考特酯。

水解: 苯甲酸和醇衍生物。

科学研究应用

苯尼考特具有广泛的科学研究应用,包括其在化学、生物学、医学和工业中的应用。在制药领域,苯尼考特用作防御型抗溃疡剂。 它对胃粘膜的防御作用已在促进前列腺素合成、蛋白质分泌和改善胃肠道血流方面得到证明 。 此外,苯尼考特因其通过形成新型盐来提高溶解度和溶解速率的潜力而受到研究 。

相似化合物的比较

苯尼考特之所以独特,是因为它不能形成既不苦又可溶的盐 。类似化合物包括其他抗溃疡剂,如法莫替丁和西咪替丁。苯尼考特的独特特性和作用机制使其区别于这些化合物。 法莫替丁和西咪替丁主要通过抑制胃中的组胺受体起作用,而苯尼考特则促进前列腺素合成,并改善胃肠道血流 。

类似化合物列表

- 法莫替丁

- 西咪替丁

- 雷尼替丁

属性

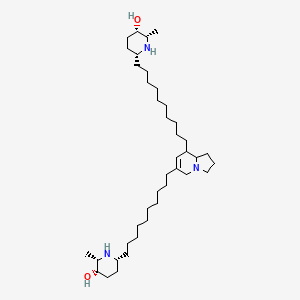

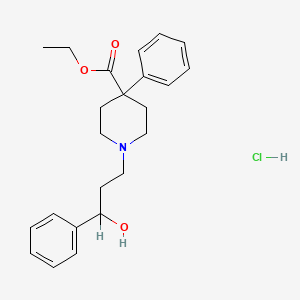

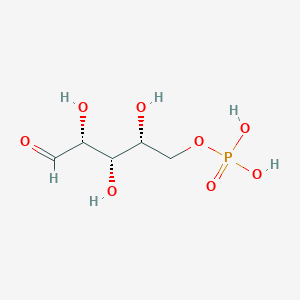

IUPAC Name |

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXUQWSLRKIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868488 | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78718-52-2 | |

| Record name | Benexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Benexate hydrochloride betadex (BHB) in treating gastric ulcers?

A1: BHB exerts its anti-ulcer effect through a multifaceted approach. Studies suggest that BHB increases the production of prostaglandin E2 (PGE2) in gastric tissues [, ]. PGE2 is known to play a protective role in the gastric mucosa. Additionally, BHB demonstrates nitric oxide (NO)-associated vasorelaxing effects, primarily through the activation of endothelial nitric oxide synthase (eNOS) []. This vasodilation may contribute to improved blood flow and healing in ulcerated areas. Furthermore, BHB exhibits anti-inflammatory properties, evidenced by its ability to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) [].

Q2: Are there alternative methods to improve the solubility and dissolution of this compound besides forming an inclusion complex with beta-cyclodextrin?

A3: Yes, researchers have explored salt formation as an alternative strategy to improve this compound's physicochemical properties []. Novel salts like this compound saccharinate monohydrate and this compound cyclamate have demonstrated enhanced solubility and faster dissolution profiles compared to the parent drug [].

Q3: Does this compound hydrochloride betadex interfere with the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs)?

A4: Research suggests that BHB exerts its gastroprotective effects without compromising the anti-inflammatory efficacy of NSAIDs []. While BHB can increase PGE2 levels in the stomach, it does not interfere with the NSAID-induced decrease of prostaglandins in inflammatory exudates []. This selective action makes it a suitable anti-ulcer agent for use alongside NSAID therapy.

Q4: How can the presence of Helicobacter pylori infection be monitored in patients with gastroduodenal diseases?

A6: Tissue IgA antibody testing has shown promise as a method for monitoring H. pylori infection []. This approach offers advantages over serum IgG antibody testing, as tissue IgA antibodies are indicative of local immunity and have a shorter half-life, making them more sensitive to changes in infection status post-treatment [].

Q5: What preclinical models are used to evaluate the anti-ulcer activity of this compound and other similar drugs?

A7: Several experimental animal models are employed to assess anti-ulcer activity. These include models inducing ulcers through stress, indomethacin, acetic acid, ethanol, and aspirin administration []. Each model mimics different pathological aspects of ulcer formation, providing a comprehensive evaluation of the drug's efficacy.

Q6: Are there any known safety concerns associated with long-term use of this compound hydrochloride betadex?

A8: While generally considered safe and well-tolerated, clinical trials have reported mild side effects like constipation, skin rash, and liver function abnormalities in a small percentage of patients []. Further research is necessary to understand the long-term safety profile of BHB comprehensively.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

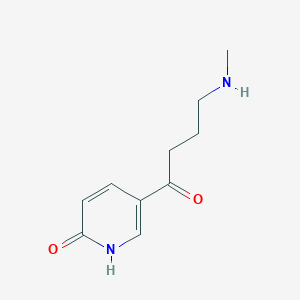

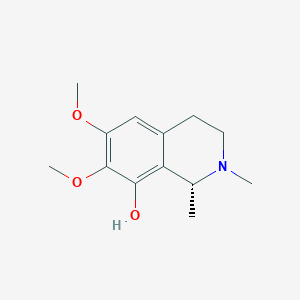

![2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]-](/img/structure/B1220749.png)

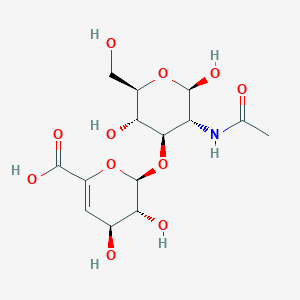

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)

![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)